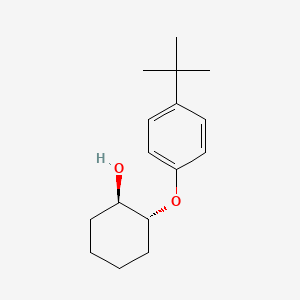

2-(p-tert-Butylphenoxy)cyclohexanol

Description

2-(p-tert-Butylphenoxy)cyclohexanol (CAS 1942-71-8) is a cyclohexanol derivative featuring a p-tert-butylphenoxy substituent at the 2-position of the cyclohexanol ring. Its molecular formula is C₁₆H₂₄O₂, with a molecular weight of 248.36 g/mol . Key physical properties include a density of 1.036 g/cm³, a boiling point of 365.7°C at 760 mmHg, a flash point of 150.7°C, and a vapor pressure of 5.44 × 10⁻⁶ mmHg at 25°C . Structurally, the tert-butyl group enhances steric bulk, while the phenolic ether linkage contributes to its polarity. This compound is utilized as an intermediate in organic synthesis and specialty chemical production, particularly in applications requiring controlled steric and electronic effects .

Properties

IUPAC Name |

(1R,2R)-2-(4-tert-butylphenoxy)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIXUILRMBSXNS-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894897 | |

| Record name | (1R,2R-rel)-2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light to dark amber crystalline solid; [MSDSonline] | |

| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

169265-76-3, 1942-71-8 | |

| Record name | Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169265-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-t-Butylphenoxy)cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169265763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R-rel)-2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(P-TERT-BUTYLPHENOXY)CYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D498ND4OQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Structural Significance and Industrial Relevance

Role in Agrochemical Synthesis

2-(p-tert-Butylphenoxy)cyclohexanol serves as the foundational building block for propargite (chemical formula $$ \text{C}{19}\text{H}{26}\text{O}_4\text{S} $$), a non-systemic acaricide controlling mites in citrus, cotton, and ornamental crops. Its molecular architecture—a cyclohexanol moiety linked via oxygen to a para-tert-butyl-substituted benzene ring—provides both lipophilicity for cuticular penetration and stereochemical specificity for target binding.

Quality Control Challenges

Industrial production faces two principal hurdles:

- Isomer Formation : Alkylation of phenolic intermediates often generates ortho- and meta-tert-butyl isomers, reducing product efficacy. Studies indicate that conventional routes using p-tert-butylphenol as the starting material yield 3-5% undesired isomers.

- Reaction Efficiency : Multi-step syntheses involving separate phenol alkylation and cyclohexanol coupling stages exhibit prolonged reaction times (12-18 hours) and suboptimal yields (85-90%).

Condensation-Alkylation Sequential Synthesis

Reaction Overview

The patented two-step methodology (CN105237363A) circumvents isomerization through strategic reaction sequencing:

- Step 1 – Condensation : Phenol reacts with epoxy cyclohexane under basic catalysis to form 2-(phenoxy)cyclohexanol.

- Step 2 – Alkylation : Friedel-Crafts tert-butylation of the phenolic ring using tert-butyl chloride and Lewis acid catalysts.

Condensation Mechanism

The base-catalyzed ring-opening of epoxy cyclohexane proceeds via nucleophilic attack by phenoxide ion at the less hindered cyclohexane carbon, forming 2-(phenoxy)cyclohexanol. Sodium hydroxide (0.04-0.05 eq) at 100-102°C for 4-5 hours achieves 99% conversion:

$$

\text{Phenol} + \text{Epoxy cyclohexane} \xrightarrow{\text{NaOH}} \text{2-(Phenoxy)cyclohexanol}

$$

Post-reaction workup involves toluene-water extraction and pH adjustment to 7-8, removing unreacted starting materials.

Alkylation Optimization

The cyclohexanol group’s steric bulk directs tert-butyl chloride electrophilic substitution exclusively to the para position. Aluminum chloride (0.04-0.05 eq) in dichloroethane at 15-25°C for 1 hour delivers 98.5% yield:

$$

\text{2-(Phenoxy)cyclohexanol} + \text{tert-Butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$

Catalytic Systems Comparison

Four catalyst combinations were evaluated (Table 1):

Table 1. Catalyst Performance in Alkylation Step

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| FeCl₃ | 20 | 1.0 | 98.5 | 99.3 |

| AlCl₃ | 25 | 0.5 | 98.1 | 99.1 |

| ZnCl₂ | 15 | 1.5 | 98.0 | 99.3 |

| H₂SO₄ | 18 | 1.2 | 98.4 | 99.3 |

Data adapted from CN105237363A.

Iron(III) chloride provided optimal balance between reaction rate and selectivity, attributed to its moderate Lewis acidity minimizing carbocation rearrangements. Sulfuric acid, though effective, introduced handling challenges due to corrosivity.

Traditional Synthesis from p-tert-Butylphenol

Single-Step Alkylation-Condensation

Older routes (CN102477003A) couple pre-formed p-tert-butylphenol with epoxy cyclohexane in a one-pot reaction:

$$

\text{p-tert-Butylphenol} + \text{Epoxy cyclohexane} \xrightarrow{\text{Phase Transfer Catalyst}} \text{this compound}

$$

Phase transfer catalysts like tetrabutylammonium bromide facilitate interfacial reactions between phenolic salts and organic-phase epoxides. However, this method struggles with:

Industrial-Scale Process Design

Recommended Protocol

Based on CN105237363A data, the optimal large-scale procedure involves:

- Condensation Reactor : Charge phenol (394 mol), epoxy cyclohexane (394 mol), and NaOH (19.7 mol). Heat to 100-102°C for 4.5 hours.

- Neutralization : Add toluene (376 mol) and water, adjust to pH 7.5 with H₂SO₄. Extract aqueous phase, recover 2-(phenoxy)cyclohexanol.

- Alkylation Vessel : Combine intermediate with FeCl₃ (19.7 mol) in dichloroethane. Bubble HCl gas, add tert-butyl chloride (394 mol) at 20°C over 2 hours.

- Workup : Wash with water, precipitate product. Typical batch output: 96.9 kg (99.3% purity).

Chemical Reactions Analysis

Types of Reactions

2-(p-tert-Butylphenoxy)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of substituted phenoxycyclohexanol derivatives.

Scientific Research Applications

2-(p-tert-Butylphenoxy)cyclohexanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(p-tert-Butylphenoxy)cyclohexanol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Steric and Electronic Effects

- This compound exhibits significant steric hindrance due to the bulky tert-butyl group, which reduces nucleophilic reactivity at the hydroxyl group compared to less hindered analogues like 4-(tert-Butyl)cyclohexanol .

- The chlorosulfite derivative (CAS 3021-31-6) introduces electrophilic character, enabling participation in sulfonation reactions, unlike the parent alcohol .

Thermal Stability and Volatility

- The acetate derivative (CAS 20298-69-5) has a lower boiling point than this compound due to reduced hydrogen bonding and increased volatility from the ester group .

- 2-tert-Butylcyclohexanone lacks a hydroxyl group, making it less polar and more suitable for hydrophobic applications compared to the alcohol .

Research Findings

- Radical Reactivity: In radical-mediated reactions, cyclohexanol derivatives with tert-butyl groups show suppressed propagation rates due to steric shielding of reactive sites, as observed in studies comparing tert-butyl-substituted cyclohexanols with unsubstituted analogues .

- Isomer Control: Synthetic routes for benzylphenol compounds (e.g., CAS 98-52-2) emphasize the importance of steric effects in minimizing isomer formation, a principle applicable to this compound synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.